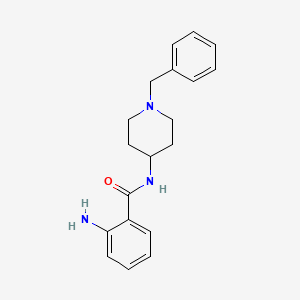

2-amino-N-(1-benzylpiperidin-4-yl)benzamide

描述

属性

IUPAC Name |

2-amino-N-(1-benzylpiperidin-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c20-18-9-5-4-8-17(18)19(23)21-16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14,20H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFWKHFZIDWDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2N)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1-benzylpiperidin-4-yl)benzamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced to the piperidine ring via a nucleophilic substitution reaction.

Formation of the Benzamide Structure: The benzamide structure is formed by reacting the benzylpiperidine intermediate with an appropriate benzoyl chloride derivative under basic conditions.

Introduction of the Amino Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions

2-amino-N-(1-benzylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring or the piperidine ring.

Acylation: The amino group can be acylated to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.

Acylation: Acyl chlorides or anhydrides are used in the presence of a base like pyridine or triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, and acylation can form amides.

科学研究应用

Pain Management

2-amino-N-(1-benzylpiperidin-4-yl)benzamide has been investigated for its analgesic properties. It acts as an agent for treating nociceptive pain, neuropathic pain, and cancer pain. Studies indicate that it may modulate pain pathways effectively, making it a candidate for further development in pain management therapies .

Neuroprotective Effects

Research has shown that compounds similar to this compound exhibit neuroprotective properties. These compounds have been evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in neurodegenerative diseases such as Alzheimer's. The compound demonstrates high affinity for sigma receptors, which are implicated in neuroprotection .

Antiviral Activity

The compound's structural characteristics suggest potential antiviral applications. Analogues of the benzamide structure have shown activity against various viruses, including influenza and coronaviruses. The piperidine scaffold is particularly noted for its ability to interfere with viral replication processes .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Pain Management | Demonstrated efficacy in reducing neuropathic pain in animal models. |

| Study 2 | Neuroprotection | Showed significant inhibition of acetylcholinesterase activity, indicating potential for Alzheimer's treatment. |

| Study 3 | Antiviral Activity | Identified as a potent inhibitor of H1N1 virus in vitro, suggesting broader antiviral potential. |

作用机制

The mechanism of action of 2-amino-N-(1-benzylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit or activate certain enzymes, leading to downstream effects on cellular pathways.

相似化合物的比较

Table 1: Comparative Physicochemical Data

| Compound | Molecular Weight | Melting Point (°C) | Yield (%) | Key Substituent |

|---|---|---|---|---|

| 2-Amino-N-(p-tolyl)benzamide (7) | 241.28 | Not reported | 97 | p-Tolyl |

| 2-Amino-N-(4-chlorobenzyl)benzamide (9) | 274.74 | Not reported | 95 | 4-Chlorobenzyl |

| 2-Amino-N-(4-fluorophenyl)benzamide | 230.24 | Not reported | Not reported | 4-Fluorophenyl |

| 2-Amino-N-(2-aminoethyl)benzamide | 179.22 | Not reported | Not reported | 2-Aminoethyl |

| 2-Amino-N-(3,4-dimethoxyphenethyl)benzamide (10) | 326.38 | Not reported | 100 | 3,4-Dimethoxyphenethyl |

Key Observations :

Enzyme Inhibition

- HDAC Inhibition: Compounds like 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide (Fig. 19) show potent HDAC-8 inhibition, attributed to oxadiazole and amino acid moieties . The target compound lacks these groups, suggesting divergent mechanisms.

- Thrombin/Factor Xa Inhibition: Derivatives with morpholinophenyl groups (e.g., 2-Amino-N-(4′-morpholinophenyl)benzamide) exhibit anticoagulant activity, possibly due to hydrogen bonding with the morpholine oxygen .

Receptor Binding

- Sigma-1 Receptor Affinity: Benzamide derivatives with piperidine or morpholine rings (e.g., 2-amino-N-(3-morpholin-4-ylpropyl)benzamide) show sigma-1 receptor binding, critical for cancer imaging . The 1-benzylpiperidin-4-yl group in the target compound may similarly target sigma receptors.

Anti-Inflammatory and Spasmolytic Effects

- Mebeverine Analogs: 2-Amino-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide demonstrates spasmolytic activity via DFT-optimized interactions with smooth muscle receptors . The target compound’s benzylpiperidine group may confer distinct binding kinetics.

生物活性

2-Amino-N-(1-benzylpiperidin-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its effects.

Chemical Structure and Properties

The compound features a benzamide moiety linked to a piperidine ring, which is known for its role in various pharmacological activities. The presence of the amino group and the benzyl substitution enhances its lipophilicity and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. The piperidine nitrogen can participate in hydrogen bonding, enhancing binding affinity to various targets, including:

- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases like Alzheimer's.

- Monoamine Oxidase (MAO) : The compound has shown potential as an MAO inhibitor, which may contribute to its antidepressant effects.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

| Study | Target | IC50 Value (µM) | Effect |

|---|---|---|---|

| Study 1 | AChE | 0.44 | Moderate inhibition |

| Study 2 | MAO | 0.85 | Significant inhibition |

| Study 3 | Cancer Cells (MDA-MB-231) | 19.9 | Antiproliferative activity |

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives of this compound exhibited neuroprotective properties in models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

- Anticancer Activity : Research indicated that the compound showed promising results in inhibiting the growth of breast cancer cells (MDA-MB-231), with IC50 values indicating effective antiproliferative activity.

- Multi-target Drug Design : The compound has been explored as part of hybrid drug designs aimed at targeting multiple pathways involved in Alzheimer's disease, showcasing its versatility as a lead compound for further development.

常见问题

Q. What are the optimal synthetic routes for 2-amino-N-(1-benzylpiperidin-4-yl)benzamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves coupling 2-aminobenzoic acid derivatives with 1-benzylpiperidin-4-amine. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBT) in polar aprotic solvents like DMSO or DMF under nitrogen .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from IPA/water mixtures .

- Optimization : Screen temperature (20–60°C), stoichiometry (1:1.2 molar ratio of acid to amine), and catalyst loading (e.g., 15 mol% TBAI for improved yield) .

Table 1 : Representative Reaction Conditions

| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| EDC/HOBT, Et₃N | DMSO | 20 | 83 | |

| DCC/DMAP | CH₂Cl₂ | 25 | 75 |

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Confirm aromatic protons (δ 6.5–8.0 ppm for benzamide), piperidine protons (δ 2.5–3.5 ppm), and amine protons (δ 1.8–2.2 ppm) .

- X-ray crystallography : Resolve spatial arrangement of the benzylpiperidine moiety and hydrogen bonding networks (e.g., N–H···O interactions in the amide group) .

- Mass spectrometry : Validate molecular weight (calc. for C₁₉H₂₁N₃O: 307.39 g/mol) via ESI-MS .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in targeting bromodomains or δ-opioid receptors?

- Methodological Answer :

- Pharmacophore modification : Introduce substituents (e.g., fluorine, methyl) on the benzamide ring to enhance binding affinity to BET bromodomains. Compare IC₅₀ values using fluorescence polarization assays .

- Piperidine substitution : Replace the benzyl group with acetyl or pyridinyl analogs to evaluate metabolic stability and δ-opioid receptor agonism via cAMP inhibition assays .

Table 2 : SAR Data for Analogs

| Substituent | Target | IC₅₀ (nM) | Metabolic Stability (t₁/₂, min) | Reference |

|---|---|---|---|---|

| 4-Fluoro-benzamide | BET BD1 | 12 | 45 | |

| 1-Acetylpiperidin-4-yl | δ-Opioid Receptor | 8 | 120 |

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to simulate binding to BET bromodomains (PDB: 3P5O). Focus on conserved residues (e.g., Asn140, Tyr97) for hydrogen bonding .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field). Analyze RMSD and binding free energy (MM/PBSA) .

- ADMET prediction : Employ SwissADME to evaluate logP (2.8), CNS permeability (high), and CYP450 inhibition risks .

Q. What experimental approaches resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Dose-response validation : Replicate assays (e.g., cell proliferation, receptor binding) across multiple cell lines (HEK293, HeLa) to confirm potency thresholds .

- Off-target screening : Use kinome-wide profiling (Eurofins KinaseProfiler) to identify unintended interactions .

- Meta-analysis : Compare datasets from independent studies (e.g., δ-opioid agonist activity vs. BET inhibition) to contextualize divergent results .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to minimize inhalation of aerosols during weighing .

- Spill management : Neutralize with absorbent materials (vermiculite) and dispose as hazardous waste (EPA code D001) .

Data Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and testing this compound derivatives?

- Methodological Answer :

- Standardized protocols : Adopt reaction templates from peer-reviewed syntheses (e.g., Griffin et al., 2009) with detailed stoichiometry and purification steps .

- Inter-lab validation : Share characterized samples (NMR, HPLC >95% purity) with collaborating labs for independent bioactivity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。